![molecular formula C8H7NOS B3012420 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile CAS No. 1152626-12-4](/img/structure/B3012420.png)
2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile
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Overview
Description
“2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile” is a chemical compound. It is related to the production of (S)-duloxetine, a blockbuster antidepressant drug .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .Physical And Chemical Properties Analysis
The storage temperature for this compound is between 2-8°C, and it should be kept in a dark place and sealed in dry .Scientific Research Applications
Pharmaceutical Synthesis: (S)-Duloxetine Precursor
MOTPA serves as a crucial intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake, used for treating depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain. The (S)-enantiomer of duloxetine is pharmaceutically active, and MOTPA contributes to its synthesis .
Chiral Alcohol Synthesis
MOTPA can be bioreduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), which is further converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), a key intermediate in duloxetine synthesis. This efficient asymmetric reduction process provides chiral alcohols from the corresponding ketones in a single step, avoiding the need for multiple synthetic steps .
Green Chemistry: Whole-Cell Catalysis
Researchers have successfully employed whole cells of Rhodotorula glutinis for the bioreduction of MOTPA. This environmentally friendly approach achieves excellent enantioselectivity (>99.5% enantiomeric excess) and 95% conversion. The system tolerates high substrate concentrations (30 g/l) and operates at mild conditions, making it a promising green chemistry strategy .
Agrochemicals and Pesticides
Thiophene derivatives exhibit bioactivity, and MOTPA could serve as a scaffold for designing agrochemicals or pesticides. Researchers investigate its potential as a building block for novel compounds with pesticidal properties.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile is the whole cells of Rhodotorula glutinis . This compound is reduced by these cells to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine , a blockbuster antidepressant drug .
Mode of Action
The compound interacts with its target, Rhodotorula glutinis, through a process known as bioreduction . This interaction results in the conversion of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .
Biochemical Pathways
The biochemical pathway involved in this process is the bioreduction pathway . The compound is reduced by Rhodotorula glutinis to form an intermediate in the production of (S)-duloxetine . This intermediate can then be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine, the immediate precursor of duloxetine, in a single step .
Result of Action
The result of the action of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile is the production of (S)-duloxetine , a potent antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake and is used for systemic therapy that affects the body as a whole .
Action Environment
The action of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile can be influenced by environmental factors. For instance, it is recommended to keep the compound in a dark place . The temperature also plays a role, with some sources recommending room temperature , while others suggest a cooler environment . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-methyl-3-oxo-3-thiophen-3-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMNBVRYBCEAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile |
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